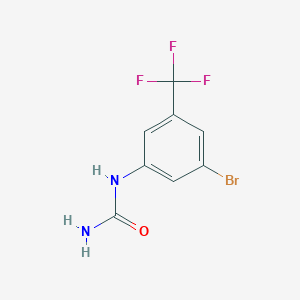
Decitabine Deformyl Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decitabine deformyl impurity is a byproduct formed during the synthesis and degradation of decitabine, a cytidine analog used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia . Decitabine acts as a nucleic acid synthesis inhibitor and is known for its instability in aqueous solutions, leading to the formation of various impurities, including the deformyl impurity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decitabine involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection . During these processes, impurities such as the deformyl impurity can form due to hydrolytic degradation . The synthetic route typically involves the following steps:
Protection of Hydroxyl Groups: Protecting groups are added to the hydroxyl groups of the starting material to prevent unwanted reactions.
Glycosylation: The protected nucleoside is glycosylated to form the desired nucleoside analog.
Deprotection: The protecting groups are removed to yield the final product, decitabine.
Industrial Production Methods
In industrial settings, decitabine is produced as a lyophilized powder to enhance its stability . The production process involves the following steps:
Synthesis: The synthetic route described above is followed to produce decitabine.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Lyophilization: The purified product is lyophilized to remove water and prevent hydrolytic degradation.
Analyse Des Réactions Chimiques
Types of Reactions
Decitabine deformyl impurity can undergo various chemical reactions, including:
Oxidation: Decitabine can undergo oxidation reactions, leading to the formation of oxidized impurities.
Substitution: Substitution reactions can occur, where functional groups in decitabine are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen.
Substitution: Various nucleophiles or electrophiles depending on the reaction.
Major Products Formed
The major products formed from these reactions include:
Deformyl Impurity: Formed through hydrolysis.
Oxidized Impurities: Formed through oxidation.
Substituted Products: Formed through substitution reactions.
Applications De Recherche Scientifique
Decitabine deformyl impurity has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of decitabine deformyl impurity involves the following steps:
Formation: The impurity is formed through hydrolytic degradation of decitabine.
Interaction with DNA: Similar to decitabine, the deformyl impurity can be incorporated into DNA, leading to the inhibition of DNA methyltransferase.
DNA Hypomethylation: The inhibition of DNA methyltransferase results in DNA hypomethylation, affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azacitidine: Another cytidine analog used in the treatment of myelodysplastic syndromes.
Guadecitabine: A prodrug of decitabine with improved stability.
Uniqueness
Decitabine deformyl impurity is unique due to its specific formation pathway and its impact on the stability and efficacy of decitabine . Unlike other impurities, the deformyl impurity is formed primarily through hydrolytic degradation, making it a significant concern in the formulation and storage of decitabine .
Propriétés
Numéro CAS |
69304-65-0 |
|---|---|
Formule moléculaire |
C7H14N4O4 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea |
InChI |
InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)/t3-,4+,5+/m0/s1 |
Clé InChI |
VGUQMXPKKFTIJO-VPENINKCSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1NC(=O)N=C(N)N)CO)O |
SMILES canonique |
C1C(C(OC1NC(=O)N=C(N)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene](/img/structure/B13415374.png)




![[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate](/img/structure/B13415399.png)
![9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13415405.png)


![4-[[(Methylphenylamino)mehtylene]amino]-benzoic acid](/img/structure/B13415418.png)
![Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-](/img/structure/B13415433.png)

![2-[(2R,3S,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B13415445.png)

